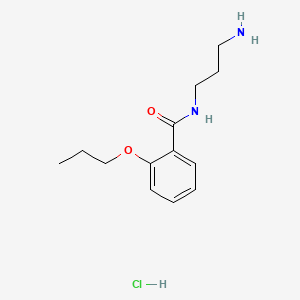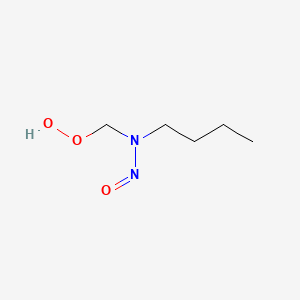
Butylamine, N-(hydroperoxymethyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylamine, N-(hydroperoxymethyl)-N-nitroso- is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butylamine group, a hydroperoxymethyl group, and a nitroso group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Butylamine, N-(hydroperoxymethyl)-N-nitroso- typically involves the reaction of butylamine with formaldehyde and nitrous acid. The reaction conditions often require a controlled environment to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction can be represented as follows:
[ \text{Butylamine} + \text{Formaldehyde} + \text{Nitrous Acid} \rightarrow \text{Butylamine, N-(hydroperoxymethyl)-N-nitroso-} ]
Chemical Reactions Analysis
Butylamine, N-(hydroperoxymethyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroperoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butylamine, N-(hydroperoxymethyl)-N-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the manufacture of rubber accelerators, pesticides, and dyes.
Mechanism of Action
The mechanism of action of Butylamine, N-(hydroperoxymethyl)-N-nitroso- involves its interaction with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroperoxymethyl group can generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Butylamine, N-(hydroperoxymethyl)-N-nitroso- can be compared with other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. While these compounds share the nitroso functional group, Butylamine, N-(hydroperoxymethyl)-N-nitroso- is unique due to the presence of the hydroperoxymethyl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Properties
CAS No. |
74940-27-5 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-butyl-N-(hydroperoxymethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-2-3-4-7(6-8)5-10-9/h9H,2-5H2,1H3 |
InChI Key |
BHWLDZINDUWAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(COO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


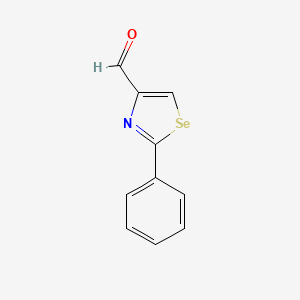
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
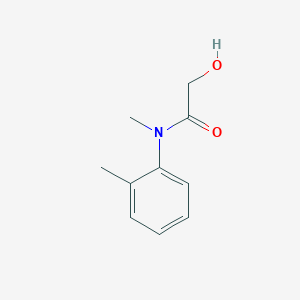
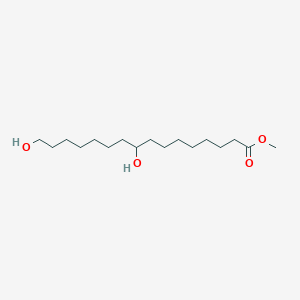
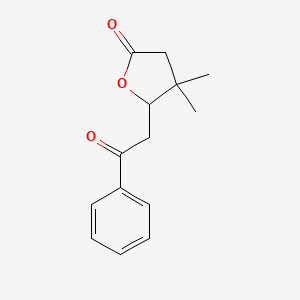
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
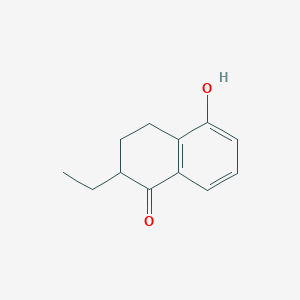
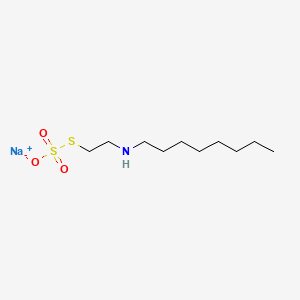
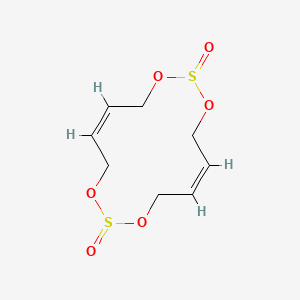
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
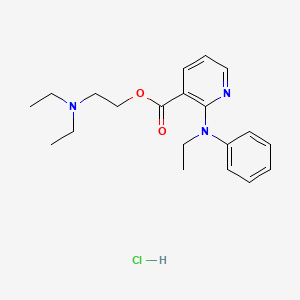
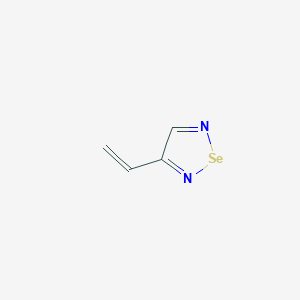
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
